

LabMol-301 metabolite identification

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Compound Focus: LabMol-301

Cat. No.: S12874198

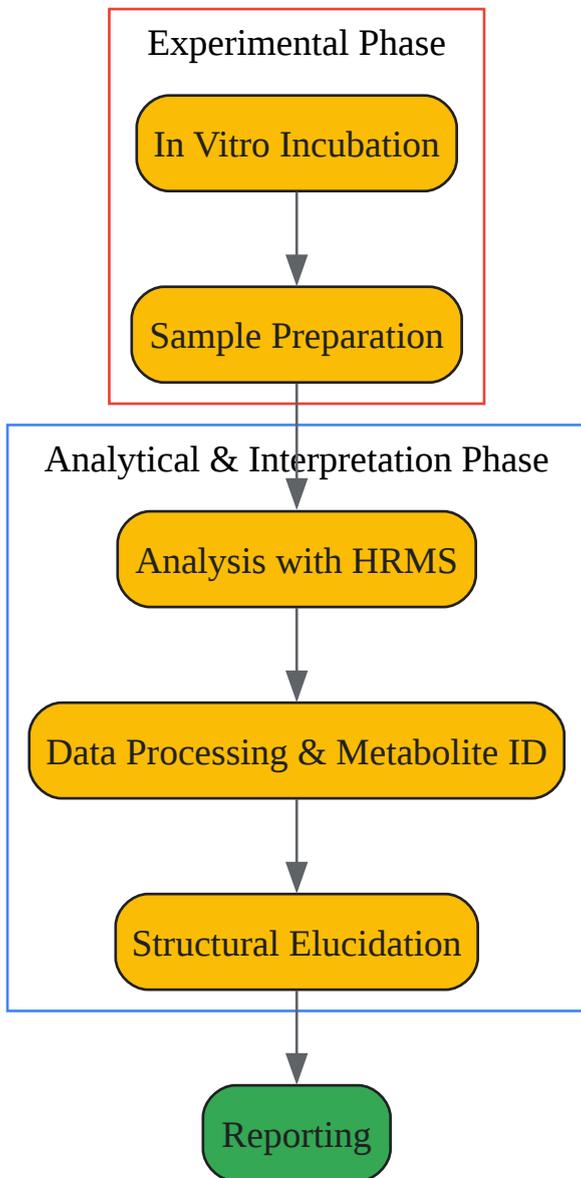
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LabMol-301 Profile & MetID Context

The table below summarizes the key available data for **LabMol-301**, which primarily defines its initial properties and targets rather than its metabolic fate [1] [2].

| Property | Description |
|---|--|
| CAS Number | 1360243-08-8 [1] [2] |
| Molecular Formula | C ₁₈ H ₁₆ N ₆ [1] [2] |
| Molecular Weight | 316.36 g/mol [1] [2] |
| Primary Targets | NS5 RdRp and NS2B-NS3pro [1] [2] |
| IC ₅₀ (NS5 RdRp) | 0.8 µM [1] [2] |
| IC ₅₀ (NS2B-NS3pro) | 7.4 µM [1] [2] |
| Cytoprotective Effect (EC ₅₀) | 6.68 µM (in ZIKV-infected GSC387 cells) [1] [2] |

Metabolite Identification (MetID) is crucial in drug development for understanding a compound's clearance, potential drug-drug interactions, and safety liabilities posed by metabolites [3] [4]. The following workflow outlines the key stages of a MetID study.



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MetID Experimental Protocols

Here are detailed methodologies for conducting metabolite identification studies, adaptable for compounds like **LabMol-301**.

In Vitro Incubation Systems

The choice of system depends on whether you are investigating Phase I (functionalization) or Phase II (conjugation) metabolism [4].

- **Phase I Metabolism Assay (Microsomal Stability)** [4]
 - **System:** Liver microsomes (human, mouse, rat, or dog).
 - **Procedure:** Incubate the test compound (e.g., 10 μ M) with microsomes (e.g., 0.5 mg/mL protein concentration) and an NADPH-regenerating system in phosphate buffer (pH 7.4) at 37°C.
 - **Sampling:** Collect aliquots at multiple time points (e.g., 0, 10, 20, 30, 60, 120 minutes).
 - **Termination:** Quench reactions with a cold organic solvent like methanol containing an internal standard.
 - **Analysis:** Centrifuge, filter, and analyze the supernatant using LC-MS/MS to determine the half-life and intrinsic clearance.
- **Phase II Metabolism Assay (Conjugation)** [4]
 - **System:** Liver or kidney S9 fractions.
 - **Procedure:** Incubate the test compound with the S9 fraction and specific cofactors:
 - **Glucuronidation:** UDP-glucuronic acid (UDPGA)
 - **Glucosidation:** UDP-glucose
 - **Pre-treatment:** S9 fractions are often pre-treated with alamethicin to permeabilize membranes and enhance enzymatic activity.
 - **Sampling:** Collect aliquots over a longer period (up to 24 hours) to detect slower-forming conjugates.
 - **Analysis:** Process and analyze samples similar to the Phase I assay.

Sample Preparation Techniques

Proper sample preparation is critical for maximizing metabolite coverage and protecting analytical instruments [5].

- **Solvent Precipitation:** The most common method for biofluids like plasma and serum. Add organic solvent (ACN or MeOH) to precipitate proteins, then centrifuge and analyze the supernatant [5].
- **Liquid-Liquid Extraction (LLE):** Separates analytes based on solubility, often used to isolate lipid and polar phases. Example: Vortex serum with *n*-hexane, centrifuge, then treat the aqueous layer with ACN [5].
- **Solid Phase Extraction (SPE):** Provides cleaner extracts by using sorbents to selectively retain analytes or remove phospholipids (e.g., HybridSPE-Phospholipid technology) [5].

- **Dilute-and-Shoot:** Simple dilution of urine samples, commonly used for global metabolomics [5].

Analytical and Structural Elucidation

- **Technology:** High-Resolution Mass Spectrometry (HRMS) using **QToF or Orbitrap** instruments is standard. Coupling with UPLC/HPLC provides separation [3] [6].
- **Fragmentation:** Use techniques like **Collision-Induced Dissociation (CID)** and Electron-Activated Dissociation (EAD) to break down metabolites and gather structural information [6].
- **Advanced Tools:** Software tools like **Metabolome Searcher** can help by restricting identifications to metabolites that are biologically possible based on an organism's genome, streamlining the analysis [7].
- **Complementary Techniques:**
 - **Deuterium Exchange:** Helps characterize exchangeable protons (-OH, -NH) to support structural elucidation [3].
 - **Enzyme Deconjugation:** Incubation with enzymes like β -glucuronidase can hydrolyze conjugates (e.g., glucuronides) back to the parent compound for confirmation [3].

Troubleshooting Common MetID Challenges

| Challenge | Possible Cause | Solution & Troubleshooting Tips |
|--|---|--|
| Low Abundance/Low Clearance Metabolites | Short incubation times; low metabolic turnover [6]. | Use prolonged incubation systems (e.g., H μ REL micro livers viable for up to 5 days). Increase incubation time to 72+ hours [6]. |
| Poor Metabolite Signal | Inefficient ionization; matrix effects [5]. | Optimize sample prep (LLE, SPE). Use fraction collection and concentrate samples. Check for ion suppression in MS [3]. |
| Difficulty Identifying Metabolites | Large, non-specific database searches [7]. | Use genome-restricted search tools (e.g., Metabolome Searcher) to limit candidates to biologically relevant metabolites [7]. |
| Inconsistent/Non-Reproducible Results | Metabolite degradation; variable sample prep [5]. | Implement strict metabolism quenching (liquid nitrogen/cold methanol). Use reproducible, automated protocols. Store samples at -80°C [5]. |

Frequently Asked Questions (FAQs)

Q1: Why is MetID important for a drug candidate like LabMol-301? MetID studies are required by regulatory guidelines (e.g., FDA, EMA) to identify unique or disproportionate human metabolites that could pose safety risks. Understanding metabolism also helps explain pharmacokinetics and potential drug-drug interactions [3] [4].

Q2: What if my compound is very stable and shows no metabolism in standard assays? Some compounds, especially those designed to avoid common metabolic soft spots, exhibit low clearance. For these, **extended incubation systems** (e.g., H μ REL micro livers) that maintain hepatocyte function for several days are crucial to detect slow-forming metabolites [6].

Q3: How can I differentiate between isomeric metabolites? Combining chromatographic separation with advanced MS techniques is key. Using **complementary techniques** like deuterium exchange for functional groups or titanium trichloride to confirm N-oxides can provide definitive evidence. Isolating the metabolite for NMR analysis, though low-throughput, is the gold standard for unambiguous structural elucidation [3] [8].

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